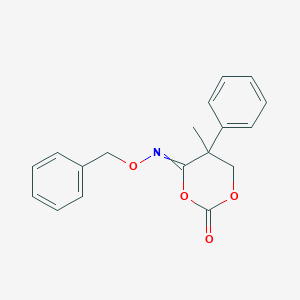
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is a cyclic carbonate ester with a complex structure that includes both phenyl and methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbonic acid esters and phenylmethoxyimino compounds, which undergo cyclization to form the dioxanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous gas-phase dehydrogenation processes, similar to those used for other cyclic carbonates. For example, the dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at elevated temperatures can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism by which 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxan-2-one: A simpler cyclic carbonate with similar chemical properties.
5,5-Dimethyl-1,3-dioxan-2-one: Another cyclic carbonate with different substituents that influence its reactivity.
Poly(L-lactide-co-5-amino-1,3-dioxan-2-one): A copolymer used in biomedical applications.
Uniqueness
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is unique due to its combination of phenyl and methoxyimino groups, which confer specific chemical and biological properties not found in simpler cyclic carbonates. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N1O3
- Molecular Weight : 311.3 g/mol
- CAS Number : 70310-60-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
The compound's mechanism of action involves modulation of enzyme activity, particularly in pathways related to cancer cell proliferation and apoptosis. It is believed to act as an inhibitor for specific enzymes involved in metabolic pathways related to tumor growth.
Pharmacological Effects
- Antitumor Activity :
- Enzyme Inhibition :
-
Cell Cycle Arrest :
- Research indicates that treatment with this compound can lead to cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating effectively.
Study 1: Cytotoxicity Assessment
In a comparative study involving various dioxan derivatives, this compound was found to be 4–6 times more cytotoxic than its counterparts lacking the methoxyimino group. The study highlighted its potential as a lead compound for developing new anticancer agents .
Study 2: Enzyme Interaction Analysis
A detailed investigation into the interaction between the compound and DHFR revealed that it binds effectively to the active site of the enzyme, inhibiting its function and leading to reduced folate metabolism in cancer cells. This effect was quantified using kinetic assays that measured the rate of enzyme activity in the presence of varying concentrations of the compound .
Data Table: Biological Activity Summary
Properties
CAS No. |
70310-60-0 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one |
InChI |
InChI=1S/C18H17NO4/c1-18(15-10-6-3-7-11-15)13-21-17(20)23-16(18)19-22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI Key |
HXEHWJQOHPNUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)OC1=NOCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















